molecular formula C22H26N4O5 B3979742 4-{5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine

4-{5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine

Cat. No. B3979742
M. Wt: 426.5 g/mol
InChI Key: AYSVAUJGGZPIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPA belongs to the family of morpholine-based compounds, which have been found to exhibit various biological activities such as anticancer, antifungal, and antiviral properties.

Mechanism of Action

The mechanism of action of 4-{5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects on cancer cells. It has been shown to decrease the expression of genes that are involved in cell proliferation and survival, while increasing the expression of genes that are involved in apoptosis. This compound has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately, cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is its high potency and selectivity towards cancer cells, making it a promising candidate for the development of new cancer drugs. However, this compound also has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in long-term treatment.

Future Directions

There are several future directions for research on 4-{5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine. One area of focus is the development of new drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of research is the investigation of the synergistic effects of this compound with other anticancer drugs, which could lead to the development of more effective cancer treatments. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other diseases besides cancer.

Scientific Research Applications

4-{5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antifungal and antiviral properties, making it a promising candidate for the development of new drugs to combat these diseases.

properties

IUPAC Name

(4-methoxyphenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-30-19-5-2-17(3-6-19)22(27)25-10-8-23(9-11-25)18-4-7-20(26(28)29)21(16-18)24-12-14-31-15-13-24/h2-7,16H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSVAUJGGZPIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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